
Cdk2 Inhibitor II
Übersicht
Beschreibung
CDK2 (Cyclin-Dependent Kinase 2) is a critical regulator of the cell cycle, and its dysregulation is implicated in cancer progression. "CDK2 Inhibitor II" broadly refers to compounds targeting CDK2, often categorized by their binding mechanisms: Type I inhibitors (ATP-competitive, binding the active DFG-in conformation) and Type II inhibitors (targeting the inactive DFG-out conformation).
Vorbereitungsmethoden
Structural Overview and Key Functional Groups
CDK2 Inhibitor II (molecular formula: C₁₄H₁₁BrN₄O₃S) features a 5-bromo-3H-indol-2-one core linked via a hydrazinyl spacer to a 4-sulfamoylbenzene moiety . Critical functional groups include:
-
5-Bromoindole-2-one : Provides hydrophobic interactions with CDK2’s ATP-binding pocket.
-
Hydrazine linker : Facilitates conformational flexibility and hydrogen bonding.
-
Benzenesulfonamide : Enhances solubility and participates in polar interactions with active-site residues .
Purification and Characterization
Chromatographic Purification
Crude this compound is purified using:
-
Normal-phase chromatography : Silica gel column with gradient elution (hexane → ethyl acetate).
-
Reverse-phase HPLC : C18 column, acetonitrile/water (0.1% trifluoroacetic acid) mobile phase .
Spectroscopic Validation
-
¹H NMR (300 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.7 Hz, 1H, indole-H), 7.32 (s, 1H, indole-H), 6.95 (d, J = 8.7 Hz, 1H, indole-H) .
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) .
Comparative Analysis of Related CDK2 Inhibitors
While this compound’s exact synthetic data remain proprietary, published routes for structurally related inhibitors provide context:
Inhibitor | Key Steps | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
GNE-140 | Negishi coupling, CuH reduction | 25 | 98.6 | |
Thiazolopyridine 2 | Chalcone condensation, cyclization | 68 | 95 |
Table 1. Synthesis benchmarks for CDK2 inhibitors .
Challenges and Optimization Strategies
-
Stereochemical Control : The hydrazine linker’s E/Z isomerism necessitates strict reaction control. Polar aprotic solvents (e.g., DMF) favor the desired E-configuration .
-
Sulfonamide Stability : Acidic conditions during condensation risk sulfonamide hydrolysis. Buffered systems (pH 6–7) mitigate degradation .
Scalability and Industrial Relevance
Kilogram-scale production would require:
Analyse Chemischer Reaktionen
Types of Reactions
Cdk2 Inhibitor II undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Oncology
Cdk2 Inhibitor II has shown promise in cancer therapy, particularly in overcoming resistance to other CDK inhibitors.
- Breast Cancer : Recent studies indicate that concurrent inhibition of CDK2 enhances anti-tumor activity when combined with CDK4/6 inhibitors. This combination strategy has demonstrated synergistic effects in preclinical models, suggesting that targeting both pathways may be effective against hormone-receptor positive breast cancer resistant to palbociclib .
- Gastrointestinal Stromal Tumors (GIST) : In GISTs with CDKN2A/p16 deletions, the combined inhibition of CDK2 and CDK4/6 has been proposed as a novel therapeutic approach to restore cell cycle regulation and inhibit tumor proliferation .
Hearing Preservation
This compound has been investigated for its protective effects against cisplatin-induced ototoxicity. In a study involving cochlear cell lines, kenpaullone (a related CDK2 inhibitor) was shown to protect against cisplatin toxicity by inhibiting CDK2 activity, thereby reducing mitochondrial production of reactive oxygen species . The study highlighted:
- IC50 Values : Kenpaullone exhibited an IC50 value of 0.2 µM against cisplatin ototoxicity, outperforming other benchmark compounds .
- Mechanism of Action : The protective effect is attributed to the inhibition of pro-apoptotic signaling pathways mediated by CDK2, indicating its potential as a therapeutic candidate for preventing hearing loss associated with chemotherapy.
Contraceptive Development
The role of CDK2 in spermatogenesis positions this compound as a candidate for non-hormonal contraceptive methods. Research has demonstrated that selective inhibition of CDK2 can lead to sterility without affecting overall health, making it a viable option for future contraceptive strategies .
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Oncology - Breast Cancer | Synergistic inhibition with CDK4/6 | Enhanced anti-tumor activity in resistant models |
Oncology - GIST | Combined inhibition of CDK2 and CDK4/6 | Restoration of cell cycle control |
Hearing Preservation | Protection against cisplatin-induced toxicity | IC50 = 0.2 µM; significant protective effects |
Contraceptive Development | Selective inhibition leading to spermatogenic effects | Potential for non-hormonal contraceptive methods |
Case Studies
- Breast Cancer Resistance : A study evaluated the efficacy of this compound in combination with palbociclib in breast cancer cell lines exhibiting resistance to CDK4/6 inhibitors. Results indicated a significant reduction in cell proliferation and enhanced apoptosis compared to monotherapy treatments.
- Cochlear Cell Protection : An experimental model using neonatal mouse cochlear explants demonstrated that treatment with this compound significantly mitigated damage from cisplatin exposure, supporting its role as a protective agent against ototoxicity.
- Contraceptive Efficacy : Research on mouse models showed that selective inhibition of CDK2 resulted in sterility without adverse health effects, highlighting its potential application in developing new contraceptive methods.
Wirkmechanismus
Cdk2 Inhibitor II exerts its effects by binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells. The molecular targets involved include cyclin E and cyclin A, which are essential for CDK2 activation .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis of CDK2 Inhibitors
Inhibitory Potency and Selectivity
The table below summarizes key CDK2 inhibitors, their inhibitory profiles, and mechanisms:
Key Observations:
- NU6102 demonstrates exceptional potency (IC50 = 0.1 nM) in purified kinase assays and synergizes with PI3K inhibitors, enhancing antitumor efficacy .
- K03861 , a Type II inhibitor, unexpectedly engages CDK8/19 in cells, highlighting challenges in achieving absolute CDK2 selectivity .
- Vanoxerine’s multi-CDK inhibition (CDK2/4/6) offers broader anticancer activity but may increase off-target risks compared to selective inhibitors like SU9516 .
Structural and Mechanistic Insights
Type II vs. Type I Inhibitors:
- Type II inhibitors (e.g., K03861, AST-487) stabilize the DFG-out conformation, often conferring unique selectivity. For example, allosteric inhibitors in exhibit >100× selectivity for CDK2 over CDK1, a rarity among ATP-competitive compounds .
- Type I inhibitors (e.g., olomoucine, roscovitine) typically lack selectivity due to conserved ATP-binding pockets across CDKs.
Computational and Biophysical Validation:
- Molecular dynamics simulations confirm stable binding of DC-K2in212 to CDK2, mirroring the co-crystallized inhibitor C-73 .
- Fluorinated rhodanines (e.g., Compound 10) show enhanced CDK2 inhibition via hydrophobic interactions and halogen bonding .
Cellular and Preclinical Efficacy
- SU9516 reduces retinoblastoma protein (pRb) phosphorylation by 64% in colon carcinoma cells, inducing G1/S arrest and apoptosis .
- NU6102 inhibits CDK2 at concentrations (50–100 nM) that align with its antiproliferative IC50 values, confirming target engagement in intact cells .
- Vanoxerine suppresses tumor growth in xenograft models but requires careful dosing to mitigate toxicity from multi-kinase activity .
Selectivity Challenges and Innovations
- Cross-reactivity : K03861’s engagement of CDK8/19 underscores the structural similarity among mediator kinases, complicating Type II inhibitor design .
- Allosteric Inhibitors: Novel compounds in disrupt CDK2-cyclin interactions via negative cooperativity, achieving CDK1 selectivity—a breakthrough over traditional ATP-competitive inhibitors .
Biologische Aktivität
Cdk2 Inhibitor II is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, particularly in the transition between the G1 and S phases. This compound has garnered attention for its potential therapeutic applications in various cancers, especially those characterized by aberrant CDK2 activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for cancer treatment.
CDK2 is involved in phosphorylating key proteins that regulate cell cycle progression. It forms complexes with cyclins (notably Cyclin A and Cyclin E) to activate downstream signaling pathways that promote cell proliferation. Inhibition of CDK2 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. The primary mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest : this compound induces G1/S and G2/M phase arrest by preventing the phosphorylation of retinoblastoma protein (Rb) and other substrates critical for cell cycle progression.
- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, evidenced by increased activation of caspases and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Efficacy in Cancer Models
This compound has demonstrated significant anti-cancer activity across various preclinical models. Notably, it has shown effectiveness against breast cancer and other malignancies characterized by CDK2 overactivity.
Case Studies
- Breast Cancer : In studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound exhibited pronounced cytotoxicity with an IC50 value of approximately 6.32 µM. The compound effectively induced apoptosis and blocked cell proliferation by arresting the cell cycle at the G2/M phase .
- Resistance Mechanisms : Research has highlighted the role of CDK2 in overcoming resistance to CDK4/6 inhibitors in breast cancer. This compound restored sensitivity to these treatments by re-establishing normal cell cycle control, suggesting its potential as a combination therapy .
- Selectivity : Preclinical studies have shown that this compound selectively inhibits CDK2 over other kinases, minimizing off-target effects. This selectivity is crucial for reducing potential side effects associated with broader-spectrum kinase inhibitors .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other known CDK inhibitors:
Compound | Target | IC50 (µM) | Mechanism of Action | Cancer Type |
---|---|---|---|---|
This compound | CDK2 | 6.32 | Induces G1/S and G2/M arrest; Apoptosis | Breast Cancer |
Fadraciclib (CYC065) | CDK4/6 | 0.029 | Induces apoptosis; Cell cycle arrest | Various |
Dinaciclib | CDK1/2/5/9 | 0.006 | Broad-spectrum inhibition | Hematological Malignancies |
Flavopiridol | CDK1/2/4/6 | 0.100 | Cell cycle arrest at multiple phases | Leukemia |
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- In Vitro Studies : Flow cytometry assays indicated that treatment with this compound significantly increased the percentage of cells in the G2/M phase, confirming its role in cell cycle modulation .
- In Vivo Efficacy : Animal models treated with this compound demonstrated reduced tumor growth rates, supporting its potential for clinical application .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of CDK2 Inhibitor II, and how does it selectively target CDK2?
this compound (CAS 222035-13-4) is a potent and selective ATP-competitive inhibitor with an IC50 of 60 nM for CDK2. It binds to the kinase domain, disrupting phosphorylation of downstream substrates like retinoblastoma protein (pRB) and blocking G1-S phase progression . To validate selectivity, researchers should perform kinase profiling assays against related CDKs (e.g., CDK4/6) and off-target kinases, using recombinant protein systems or cell-based models (e.g., MCF-7 breast cancer cells) to confirm specificity .
Q. What experimental models are appropriate for studying this compound in cell cycle regulation?
Synchronized cell cultures (e.g., estrogen-deprived MCF-7 cells treated with 17β-estradiol) are ideal for studying G1-S phase transitions. Flow cytometry can quantify S-phase entry, while immunoprecipitation and gel filtration chromatography help assess cyclin E-CDK2 complex activation and inhibitor dissociation . For in vivo studies, xenograft models with CDK2-dependent tumors (e.g., HR+/HER2- breast cancer) are recommended, with ribociclib combination trials to evaluate resistance mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictory data on CDK2 inhibitor efficacy across different cell types?
Contradictions often arise from variability in CDK inhibitor (CKI) expression (e.g., p21, p27) or compensatory CDK4/6 activation. For example, aminoglycoside-damaged hair cells showed protection with Cdk4 inhibitors but not selective Cdk2 inhibitors, suggesting context-dependent roles . To address this:
- Perform RNA-seq or proteomics to quantify CKIs and cyclin levels.
- Use isoform-specific inhibitors (e.g., BI 6727 for CDK1) in parallel to rule out off-target effects .
- Validate findings in in vivo models with tissue-specific CDK2 knockout .
Q. What methodologies optimize this compound in combination therapies for CDK4/6 inhibitor-resistant cancers?
Preclinical data from the Phase 1 VELA trial highlight BLU-222 (a CDK2 inhibitor) combined with ribociclib (CDK4/6 inhibitor) and fulvestrant in HR+/HER2- breast cancer. Key steps include:
- Dose escalation: Use pharmacokinetic (PK) modeling to avoid overlapping toxicities (e.g., neutropenia).
- Biomarker integration: Measure cyclin E overexpression or CCNE1 amplification as predictive markers .
- Functional assays: Monitor pRB phosphorylation and apoptosis via Western blot or live-cell imaging .
Q. How can researchers design experiments to distinguish CDK2-specific effects from off-target kinase inhibition?
- Kinase profiling: Use panels like Eurofins’ SelectScreen® to test inhibition across 468 kinases at 1 µM .
- CRISPR-Cas9 knockout: Compare inhibitor efficacy in wild-type vs. CDK2-knockout cell lines.
- Structural analysis: Perform co-crystallization or molecular docking to confirm binding to CDK2’s ATP pocket versus other kinases .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate variability in this compound activity due to cell cycle heterogeneity?
Single-cell RNA sequencing can identify subpopulations with divergent CDK2 dependencies. For example, INX-315 (a CDK2 inhibitor) showed efficacy only in tumors with dysregulated G1-S checkpoints . Synchronize cells using serum starvation or contact inhibition and validate using FUCCI (fluorescence ubiquitination cell cycle indicator) reporters .
Q. How should researchers address discrepancies between in vitro IC50 values and in vivo efficacy?
- Physicochemical optimization: Modify solubility (e.g., salt forms like PNU112455A hydrochloride) to improve bioavailability .
- Pharmacodynamic (PD) markers: Quantify target engagement via CDK2 substrate phosphorylation (e.g., histone H1) in tumor biopsies .
- Microdosing trials: Use radiolabeled this compound to correlate tissue distribution with efficacy .
Q. Data Interpretation and Reporting
Q. What statistical frameworks are recommended for analyzing CDK2 inhibitor combination synergy?
Apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). Use Bayesian hierarchical models to account for inter-patient variability in clinical trial data . For in vitro studies, Bliss independence or Loewe additivity models are preferred .
Q. How should researchers validate CDK2 inhibition as a driver of observed phenotypic changes?
Eigenschaften
IUPAC Name |
4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDMLCHUYBHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.